molecular formula C17H21NO4 B2914314 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2248401-36-5

2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid

Cat. No. B2914314
M. Wt: 303.358
InChI Key: RZEXWWPFNUDCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a chemical compound that belongs to the spirocyclic class of compounds. It is a promising compound with potential applications in scientific research due to its unique structure and properties.

Mechanism Of Action

The mechanism of action of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is not well understood. However, it is believed to act as a modulator of neurotransmitter receptors in the brain.

Biochemical And Physiological Effects

2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. The limitations of using this compound in lab experiments include its high cost and the lack of understanding of its mechanism of action.

Future Directions

There are many future directions for the study of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid. Some of these directions include:
1. Further investigation of its mechanism of action.
2. Synthesis of analogs of this compound to study their properties and potential applications.
3. Investigation of its potential applications in the treatment of neurological disorders.
4. Investigation of its potential applications in the field of coordination chemistry.
5. Investigation of its potential applications as a chiral auxiliary in asymmetric synthesis.
Conclusion:
In conclusion, 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a promising compound with potential applications in scientific research. Its unique structure and properties make it a valuable building block for the synthesis of other spirocyclic compounds. Its potential applications in the treatment of neurological disorders and in the field of coordination chemistry make it a compound of interest for future research. Further investigation of its mechanism of action and synthesis of analogs of this compound will provide valuable insights into its properties and potential applications.

Synthesis Methods

The synthesis of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid involves a multi-step process. The first step involves the reaction of 1,4-dioxane with phenylmagnesium bromide to form 1-phenyl-1,4-dioxan-2-ol. The second step involves the reaction of 1-phenyl-1,4-dioxan-2-ol with 1,3-dibromopropane to form 1-(2-bromoethyl)-1,4-dioxan-2-ol. The third step involves the reaction of 1-(2-bromoethyl)-1,4-dioxan-2-ol with N-methylpiperazine to form 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan. The final step involves the reaction of 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan with diethyl malonate to form 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid.

Scientific Research Applications

2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has potential applications in scientific research due to its unique structure and properties. It can be used as a building block for the synthesis of other spirocyclic compounds. It can also be used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-(6-phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-15(20)9-14-10-17(7-4-8-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEXWWPFNUDCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid

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